molecular formula C11H15N3 B13060650 1-(Butan-2-YL)-1H-indazol-6-amine

1-(Butan-2-YL)-1H-indazol-6-amine

Cat. No.: B13060650
M. Wt: 189.26 g/mol
InChI Key: VDYALPFIGWDEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butan-2-YL)-1H-indazol-6-amine is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the first position of the indazole ring and an amine group at the sixth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-YL)-1H-indazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-YL)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated indazole derivatives.

Scientific Research Applications

1-(Butan-2-YL)-1H-indazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound without the butan-2-yl and amine groups.

    1-(Butan-2-YL)-1H-indazole: Similar structure but lacks the amine group at the sixth position.

    1-(Butan-2-YL)-1H-indazol-3-amine: Similar structure but with the amine group at the third position.

Uniqueness

1-(Butan-2-YL)-1H-indazol-6-amine is unique due to the specific positioning of the butan-2-yl and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the amine group at the sixth position allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-butan-2-ylindazol-6-amine

InChI

InChI=1S/C11H15N3/c1-3-8(2)14-11-6-10(12)5-4-9(11)7-13-14/h4-8H,3,12H2,1-2H3

InChI Key

VDYALPFIGWDEOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.